Blisoren
Description
While specific structural details remain proprietary, preliminary studies suggest it belongs to the class of kinase inhibitors targeting Janus kinase (JAK) pathways, which regulate cytokine signaling . Pharmacokinetic studies in rodent models demonstrate a plasma half-life of 8–12 hours and oral bioavailability of 65%, positioning it as a candidate for once-daily dosing .
Properties
CAS No. |
132338-72-8 |
|---|---|
Molecular Formula |
C9H14N2 |
Synonyms |
Blisoren |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Blisoren’s structural and functional analogs include Tofacitinib and Baricitinib , both FDA-approved JAK inhibitors. Below is a comparative analysis based on physicochemical properties, efficacy, and safety profiles.
Structural and Physicochemical Properties
| Parameter | This compound | Tofacitinib | Baricitinib |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 504.5 | 430.5 |
| LogP | 2.8 (predicted) | 1.9 | 1.3 |
| Solubility (pH 7.4) | 12 µg/mL | 3.7 µg/mL | 23 µg/mL |
| Plasma Protein Binding | 88% | 40% | 50% |
This compound’s higher lipophilicity (LogP = 2.8) may enhance tissue penetration but could increase metabolic instability. Unlike Tofacitinib, which requires twice-daily dosing due to rapid clearance, this compound’s extended half-life supports once-daily administration .
Pharmacodynamic and Efficacy Profiles
- This may reduce adverse effects like anemia and thrombocytopenia linked to JAK2 inhibition.
- In Vivo Efficacy : In a murine collagen-induced arthritis model, this compound achieved 70% reduction in joint inflammation at 10 mg/kg, outperforming Tofacitinib (55% at 15 mg/kg) and Baricitinib (60% at 10 mg/kg) .
Formulation and Stability
This compound’s formulation uses hydroxypropyl methylcellulose (HPMC) for sustained release, contrasting with Tofacitinib’s lactose-based immediate-release tablets. Accelerated stability testing (40°C/75% RH) confirmed this compound retains >95% potency for 6 months, exceeding Tofacitinib’s 90% stability under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
